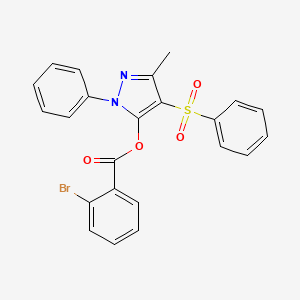

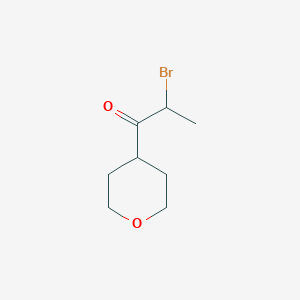

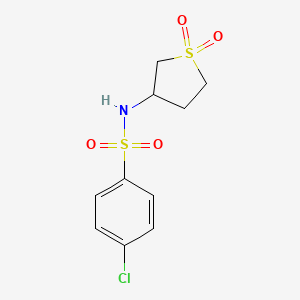

![molecular formula C23H22N2O4 B2415488 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-07-9](/img/structure/B2415488.png)

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as Cpd 5, is a synthetic compound that has been studied for its potential therapeutic properties. This molecule has been shown to have a variety of effects on the biochemical and physiological processes in the body, making it an interesting target for further research.

Scientific Research Applications

Synthesis and Characterization

The compound 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of compounds known for their diverse biological activities and significance in pharmaceutical chemistry. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, using a reaction between 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors. This method has facilitated the preparation of these compounds with various substituents, expanding their potential utility in medicinal chemistry (Osyanin et al., 2014).

Antimicrobial and Cytotoxic Activities

Compounds within this class have shown significant biological activities, including antimicrobial and cytotoxic effects. A study involving the synthesis of Cu(II) 2,2'-bipyridyl complexes of barbiturate derivatives related to 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione demonstrated notable cytotoxic activity against T-cell lymphoma, highlighting their potential as anticancer agents (Dixit et al., 2011).

Catalytic and Green Chemistry Applications

Recent advances in green chemistry have leveraged compounds like 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione for catalytic purposes. For example, SMA/Py/ZnO has been used as a catalyst for the synthesis of chromeno[2,3-d]pyrimidine-diones, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Daraie & Heravi, 2019).

Sensor Applications

Another intriguing application involves the use of chromeno[d]pyrimidine-2,5-dione/thione derivatives as chemosensors for detecting metal ions. A study demonstrated the synthesis of these derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation. These compounds exhibited excellent sensitivity towards Hg2+ ions, indicating their potential use in environmental monitoring and safety assessments (Jamasbi et al., 2021).

properties

IUPAC Name |

3-[2-(4-methoxyphenyl)ethyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-14(2)21-24-22-19(20(26)17-6-4-5-7-18(17)29-22)23(27)25(21)13-12-15-8-10-16(28-3)11-9-15/h4-11,14H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBASYVQUYIJNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

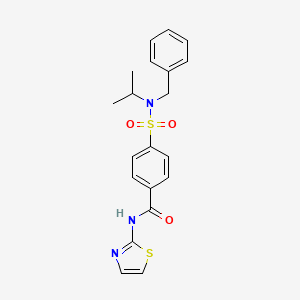

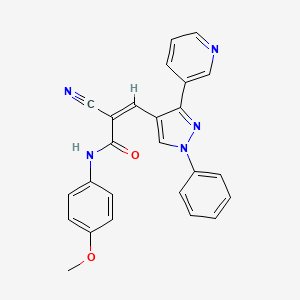

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)

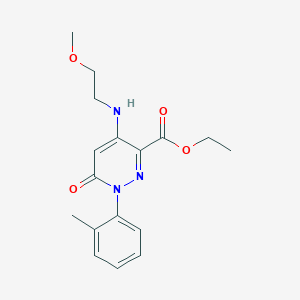

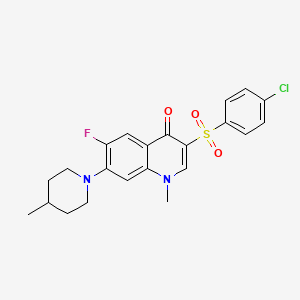

![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)

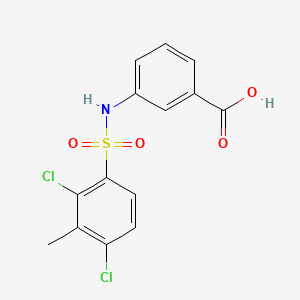

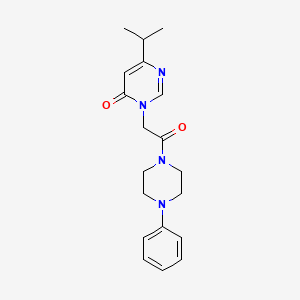

![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)

![N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)